Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride
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Overview
Description
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride is an organic compound with the molecular formula C15H19NO3·HCl. It is a white crystalline powder that is soluble in water, alcohol, and ether. This compound is used as a building block in the synthesis of various receptor agonists and antagonists, and it has applications in the fields of chemistry, biology, and medicine .
Mechanism of Action
Biochemical Pathways
It’s known that the compound has been used in the synthesis of chromeno[3,4-c]pyridin-5-ones , which suggests it may influence related biochemical pathways.
Result of Action
It’s known that the compound has been used as a building block for the syntheses of receptor agonists and antagonists , suggesting it may have potential effects on cellular signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride can be synthesized through the esterification of 1-benzyl-3-piperidone with ethyl chloroformate, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically involves dissolving 1-benzyl-3-piperidone in a suitable solvent, such as acetone, and adding ethyl chloroformate dropwise while maintaining the temperature at 0-5°C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified through recrystallization or other suitable purification methods .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride is used in scientific research for the synthesis of receptor agonists and antagonists. It serves as a building block for the development of compounds that target specific receptors in the body, such as serotonin receptors.
In addition to its use in medicinal chemistry, the compound is also employed in the synthesis of chromeno[3,4-c]pyridin-5-ones, which are important intermediates in the development of pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-3-ethoxycarbonyl-4-piperidone hydrochloride
- Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride
- Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate
Uniqueness
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride is unique due to its specific structure, which allows it to serve as a versatile building block in the synthesis of various receptor agonists and antagonists. Its ability to undergo multiple types of chemical reactions, such as oxidation, reduction, and substitution, makes it a valuable compound in medicinal chemistry and pharmaceutical research .
Properties
CAS No. |
52763-21-0 |
---|---|
Molecular Formula |
C15H20ClNO3 |
Molecular Weight |
297.78 g/mol |
IUPAC Name |
ethyl 1-benzyl-3-oxopiperidine-4-carboxylate;hydron;chloride |
InChI |
InChI=1S/C15H19NO3.ClH/c1-2-19-15(18)13-8-9-16(11-14(13)17)10-12-6-4-3-5-7-12;/h3-7,13H,2,8-11H2,1H3;1H |
InChI Key |
UQOMEAWPKSISII-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1=O)CC2=CC=CC=C2.Cl |
Canonical SMILES |
[H+].CCOC(=O)C1CCN(CC1=O)CC2=CC=CC=C2.[Cl-] |
52763-21-0 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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